(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is an organic compound that belongs to the family of amidines. It is also known as DIPEA or DEAD. The IUPAC name for this compound is (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane . The CAS Number is 861418-82-8 .
Molecular Structure Analysis
The molecular weight of “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is 140.23 . The InChI code for this compound is 1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis
“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” is a liquid . It has a relatively low boiling point of 165°C. It is hygroscopic in nature and can absorb moisture from the air.Scientific Research Applications
Synthesis of Chiral Diazabicyclic Ligands
“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper (II) complexes .
Preparation of Diazabicyclo[2.2.1]heptane Derivatives
This compound can also serve as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives can be used as catalysts in asymmetric catalysis reactions .
Organocatalyst in Biginelli Reaction
“(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can act as an organocatalyst in the Biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Synthesis of Novel Derivatives
Novel derivatives of “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” can be synthesized and evaluated as potential ligands in asymmetric catalysis .
Asymmetric Diels-Alder Reactions
These novel derivatives can be used as chiral ligands in asymmetric Diels-Alder reactions .
Enantioselective Diethylzinc Addition to Benzaldehyde
The novel derivatives can also be used in the enantioselective diethylzinc addition to benzaldehyde .
Chiral Brønsted Acids in α-Amination
The novel derivatives can be used as chiral Brønsted acids in the α-amination of ethyl α-cyano-α-phenylacetate .
Organocatalysts in the Biginelli Reaction
Three “(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane” derivatives can be applied as chiral organocatalysts in the Biginelli reaction .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
It is known to be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in asymmetric catalysis reactions .
Biochemical Pathways
It is known to be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
properties
IUPAC Name |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6(2)10-5-7-3-8(10)4-9-7/h6-9H,3-5H2,1-2H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMTXFNRSOTREL-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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